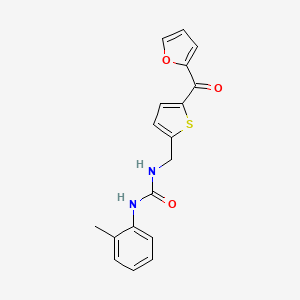
(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide” is a complex organic molecule. It contains several functional groups including a phenyl group, a pyridazinyl group, an ethenesulfonamide group, and an ether linkage. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The phenyl groups could participate in electrophilic aromatic substitution reactions, while the ethenesulfonamide group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. For example, its solubility would depend on the balance of hydrophobic and hydrophilic groups in the molecule .Applications De Recherche Scientifique
Synthesis and Structural Activity Relationships
Antimicrobial Activity : Research on the synthesis of arylazopyrazole and related heterocyclic compounds, including those with sulfonamide groups, has shown antimicrobial activity against various bacteria and fungi. This work highlights the potential use of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Antitumor and Anticancer Activity : Several studies have focused on the synthesis of sulfonamide derivatives for their potential antitumor and anticancer applications. These include the evaluation of sulfonamide-Schiff's bases, thiazolidinones, benzothiazinones, and their derivatives for cytotoxic effects against various cancer cell lines, indicating their promise as anticancer agents (Kamel et al., 2010).
Antioxidant and Anti-Inflammatory Agents : Research into the synthesis and characterization of celecoxib derivatives has explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research suggests the versatility of sulfonamide derivatives in addressing a range of health issues (Küçükgüzel et al., 2013).
Microtubule-Targeted Anticancer Agents : Novel (E)-N-aryl-2-arylethenesulfonamides have been synthesized and evaluated for their anticancer activity, showing potent cytotoxicity against a wide spectrum of cancer cell lines. This research underscores the potential of these compounds in cancer therapy, particularly in overcoming drug resistance (Reddy et al., 2013).
Applications in Material Science and Electronics
- Dye-Sensitized Solar Cells : The use of ethylenedioxythiophene-based cobalt complexes in dye-sensitized solar cells demonstrates the potential application of sulfonamide derivatives in improving the efficiency of photovoltaic devices. This study highlights a synergy that enhances electron transfer and reduces recombination, contributing to better solar cell performance (Koussi-Daoud et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to explore its potential applications in areas such as medicinal chemistry or material science .
Propriétés
IUPAC Name |
(E)-2-phenyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-27(25,16-13-17-7-3-1-4-8-17)21-14-15-26-20-12-11-19(22-23-20)18-9-5-2-6-10-18/h1-13,16,21H,14-15H2/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEWJSLGPPFPMZ-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



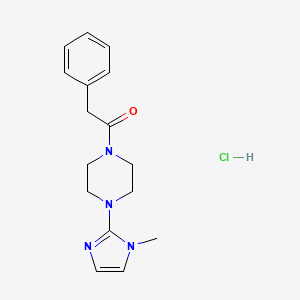
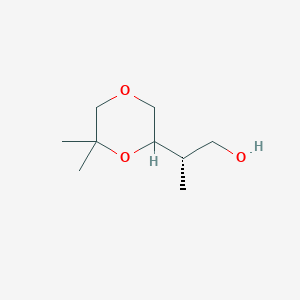
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)
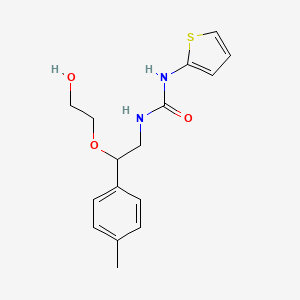
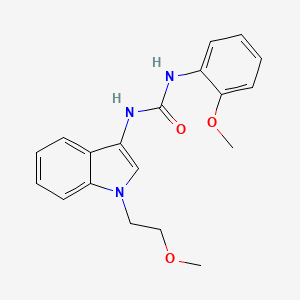
![4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2654397.png)

![4-((5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)amino)benzenesulfonamide](/img/structure/B2654399.png)
![2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid](/img/structure/B2654401.png)
![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2654404.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2654407.png)
